BAM 15

Catalog No.
S520418
CAS No.
M.F
C16H10F2N6O
M. Wt
340.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BAM 15

Product Name

BAM 15

IUPAC Name

5-N,6-N-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Molecular Formula

C16H10F2N6O

Molecular Weight

340.29 g/mol

InChI

InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24)

InChI Key

OEGJBRZAJRPPHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F

solubility

Soluble in DMSO, not in water

Synonyms

BAM15; BAM-15; BAM 15.

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F

The exact mass of the compound N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is 340.08842 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BAM 15 is a potent, cell-permeable mitochondrial protonophore uncoupler that dissipates the mitochondrial membrane potential, thereby uncoupling oxidative phosphorylation from ATP synthesis. [REFS-1, REFS-2] It belongs to the general class of chemical uncouplers used to study cellular respiration, which includes widely-used historical compounds like carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and 2,4-dinitrophenol (DNP). [REFS-2, REFS-3] Unlike these classical uncouplers, BAM 15 was specifically developed to avoid off-target effects, particularly at the plasma membrane, which is a critical differentiator for experimental reproducibility and in vivo applications. [REFS-2, REFS-4]

Substituting BAM 15 with classical uncouplers like FCCP or CCCP is a critical experimental error. While all are protonophores, FCCP and its analogs exhibit significant off-target activity, most notably causing depolarization of the plasma membrane. [REFS-1, REFS-2] This non-specific membrane activity introduces confounding variables, leads to rapid cytotoxicity, and creates an extremely narrow effective concentration range, complicating experimental design and compromising data interpretation. [REFS-1, REFS-3] BAM 15 was specifically designed to be a mitochondria-selective uncoupler, providing a stable and predictable uncoupling response without the plasma membrane-associated toxicity, making it a fundamentally different tool for reliable metabolic studies. [REFS-1, REFS-4]

Processability Advantage: Wider Effective Concentration Range for Simplified Workflows

BAM 15 demonstrates a significantly wider effective concentration range compared to FCCP before inducing inhibitory or toxic effects. In CHO-K1 cells, BAM 15 sustained elevated oxygen consumption rates (OCR) over a 100-fold concentration range (0.5 µM to 50 µM). In contrast, FCCP showed a narrow peak activity at 1 µM, with higher concentrations causing a rapid decline in respiration to sub-basal levels. [1] This broad operational window for BAM 15 simplifies experimental setup, reduces the need for extensive titration, and minimizes the risk of toxicity-induced artifacts, which is a common failure mode with FCCP. [REFS-1, REFS-2]

Evidence DimensionEffective Concentration Range (Sustained OCR >150% of basal)
Target Compound DataSustains elevated OCR from 0.5 µM to 50 µM (100-fold range)
Comparator Or BaselineFCCP: Peak activity at ~1 µM, followed by rapid inhibition at >1 µM concentrations
Quantified DifferenceBAM 15 possesses a dose-tolerance range >20x that of FCCP (<5% of BAM15's range). [<a href="https://www.cell.com/molecular-metabolism/fulltext/S2212-8778(20)30073-5" target="_blank">1</a>]
ConditionsOxygen Consumption Rate (OCR) measured in CHO-K1 cells using a Seahorse XF Analyzer. [<a href="https://www.cell.com/molecular-metabolism/fulltext/S2212-8778(20)30073-5" target="_blank">1</a>]

This provides a crucial processability and reproducibility advantage, as BAM 15 is more tolerant to concentration variations, making experiments easier to optimize and less prone to failure.

Membrane Selectivity: No Plasma Membrane Depolarization Compared to FCCP

The primary procurement differentiator for BAM 15 is its selectivity for the mitochondrial membrane over the plasma membrane. In whole-cell patch-clamp recordings of L6 myoblasts, application of 10 µM FCCP induced a significant and reversible plasma membrane depolarization. In the exact same cells under identical conditions, 10 µM BAM 15 had no effect on the plasma membrane potential. [1] This demonstrates that BAM 15 uncouples mitochondria without the key off-target effect that compromises cellular integrity and confounds experimental results when using FCCP. [REFS-1, REFS-2]

Evidence DimensionChange in Plasma Membrane Potential (Current Clamp)
Target Compound DataNo effect at 10 µM
Comparator Or BaselineFCCP: Caused significant, reversible membrane depolarization at 10 µM
Quantified DifferenceQualitatively absolute; BAM 15 does not depolarize while FCCP does.
ConditionsWhole-cell patch-clamp electrophysiology on L6 myoblasts. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3912213/" target="_blank">1</a>]

This selectivity is critical for any study where cell viability, ion homeostasis, or membrane-dependent signaling is important, as it eliminates a major source of experimental artifacts.

Reduced Cytotoxicity: Superior Viability in Head-to-Head Cellular Assays

Directly linked to its membrane selectivity, BAM 15 is significantly less cytotoxic than equipotent concentrations of classical uncouplers. In a comparative study using A10 vascular smooth muscle cells, treatment with 10 µmol/L CCCP or niclosamide resulted in observable cell death and reduced cell density. In contrast, cells treated with 10 µmol/L BAM 15 showed no significant change in cell state or density compared to the vehicle control. [1] This lower toxicity is a consistent finding and is attributed to the absence of plasma membrane disruption, a primary driver of FCCP/CCCP-induced cell death. [REFS-1, REFS-2]

Evidence DimensionCell Viability / Cytotoxicity
Target Compound DataNo significant change in cell state or density at 10 µmol/L
Comparator Or BaselineCCCP & Niclosamide: Reduced cell density and observable cell death at 10 µmol/L
Quantified DifferenceQualitative but clear difference in cell morphology and survival.
ConditionsA10 vascular smooth muscle cells treated for 24 hours. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6453913/" target="_blank">1</a>]

For long-duration experiments or in vivo studies, the lower cytotoxicity of BAM 15 is a decisive advantage, enabling chronic dosing and ensuring that observed effects are from metabolic uncoupling, not general toxicity.

High-Reproducibility Cellular Bioenergetics Assays (e.g., Seahorse)

For determining maximal mitochondrial respiration, BAM 15's wide effective concentration range simplifies protocol optimization and reduces the risk of cell death at super-maximal concentrations, a common issue with FCCP that leads to data misinterpretation. [1] This makes it the compound of choice for generating reliable and reproducible oxygen consumption rate (OCR) data.

Studies Involving Electrophysiology or Ion Channel Function

When investigating the interplay between mitochondrial function and cellular electrophysiology, BAM 15 is essential. Its lack of effect on the plasma membrane potential ensures that observed changes in ion channel activity or membrane voltage are due to metabolic shifts, not a direct, confounding artifact of the uncoupler itself. [2]

Long-Term or Chronic Treatment Models (In Vitro and In Vivo)

The significantly lower cytotoxicity of BAM 15 compared to FCCP or CCCP makes it suitable for experiments requiring prolonged exposure, such as studies on aging, chronic metabolic disease, or long-term adaptation to metabolic stress. [REFS-3, REFS-4] Its improved safety profile has enabled successful in vivo studies, including protection from ischemia-reperfusion injury, which are challenging with more toxic classical uncouplers. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

340.08841529 g/mol

Monoisotopic Mass

340.08841529 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

BAM15

Dates

Last modified: 08-15-2023
1: Shukla S, Lee JS, Park HK, Yoo JA, Hong SY, Kim JK, Kim M. Effect of Novel
2: Kenwood BM, Calderone JA, Taddeo EP, Hoehn KL, Santos WL. Structure-activity
3: Kenwood BM, Weaver JL, Bajwa A, Poon IK, Byrne FL, Murrow BA, Calderone JA,
4: Kunapuli P, Lee S, Zheng W, Alberts M, Kornienko O, Mull R, Kreamer A, Hwang

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